3-Aminopropan-1-ol hydrochloride
Overview
Description
3-Aminopropan-1-ol hydrochloride is a useful research compound. Its molecular formula is C3H10ClNO and its molecular weight is 111.57 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antioxidant and Membrane-Stabilizing Properties
- 3-Aminopropan-1-ol hydrochlorides, specifically those with substituted phenyl groups, were studied for their antioxidant and membrane-stabilizing properties. While these compounds showed negligible antioxidant activity, they exhibited significant anti-hemolytic effects in erythrocyte oxidative stress models, suggesting their potential as biologically active compounds with membrane-stabilizing capabilities (Malakyan et al., 2010); (Malakyan et al., 2011).
Uterine Relaxant Activity
- Novel 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]aminopropan-1-ol hydrochlorides were synthesized and evaluated for their uterine relaxant activity. These compounds were effective in vitro on isolated rat uterus and in vivo in pregnant rats, showing potential as agents for delaying labor (Viswanathan & Chaudhari, 2006).
Antimalarial Properties
- A study on the synthesis of a series of 1-aminopropan-2-ols, including derivatives of 3-aminopropan-1-ol, revealed their effectiveness against malaria strains. These compounds showed notable potency against both chloroquine-resistant and chloroquine-sensitive strains of Plasmodium falciparum (Robin et al., 2007).
Formation of Phosphatidyl-1-aminopropane-2-ol in Liver
- Following the administration of 1-aminopropane-2-ol hydrochloride in rats, the formation of phosphatidyl-1-aminopropane-2-ol in the liver was identified. This study offers insights into the metabolic processes involving 1-aminopropane-2-ol hydrochloride in biological systems (Meyer, Wahl, & Gercken, 1979).
Structural and Pressure Studies
- Investigations into the structure of 3-aminopropan-1-ol under different pressures revealed its conformational changes. Such studies help in understanding the molecular behavior of 3-aminopropan-1-ol under varying physical conditions (Gajda & Katrusiak, 2008).
Safety and Hazards
3-Aminopropan-1-ol is moderately toxic by ingestion and skin contact. It is a severe skin and eye irritant. It is combustible when exposed to heat or flame and can react with oxidizing materials . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .
Mechanism of Action
Target of Action
3-Amino-1-propanol Hydrochloride is a versatile building block in both personal care and pharmaceutical applications . .
Mode of Action
It is known that 3-amino-1-propanol neutralizes acids to form salts plus water in an exothermic reaction . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .
Biochemical Pathways
3-Amino-1-propanol is often used as a molecular linker . It can be used in the preparation of polyurethanes and poly (propyl ether imine) dendrimers . It is also a key starting material in the total synthesis of (−)-ephedradine A (orantine), (−)-and (+)-tedanalactam .
Result of Action
It is known to react with strong reducing agents, such as hydrides to generate flammable gaseous hydrogen .
Action Environment
The action of 3-Amino-1-propanol Hydrochloride can be influenced by environmental factors. For instance, it should be stored below +30°C . It is also important to avoid dust formation and contact with skin and eyes .
Properties
IUPAC Name |
3-aminopropan-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO.ClH/c4-2-1-3-5;/h5H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAJTMUAPNIDSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00162293 | |
Record name | 3-Aminopropan-1-ol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00162293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14302-46-6 | |
Record name | 3-Amino-1-propanol hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14302-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Aminopropan-1-ol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014302466 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Aminopropan-1-ol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00162293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-aminopropan-1-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.748 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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